Renin Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Renin inhibitors are pharmaceutical compounds that inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The first renin inhibitor to be marketed was aliskiren, approved in 2007 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of renin inhibitors involves complex organic reactions. For instance, aliskiren is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent coupling under specific conditions .
Industrial Production Methods: Industrial production of renin inhibitors like aliskiren involves large-scale organic synthesis, purification, and formulation processes. These methods ensure high yield and purity of the final product, suitable for clinical use .
化学反応の分析
Types of Reactions: Renin inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final renin inhibitor compound .
科学的研究の応用
Renin inhibitors have a wide range of applications in scientific research:
Chemistry: Used to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological processes.
Medicine: Used in the treatment of hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Renin inhibitors bind to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition disrupts the RAAS cascade, leading to decreased levels of angiotensin II and reduced blood pressure . The molecular targets include renin and its active site, while the pathways involved are those regulating blood pressure and fluid balance .
類似化合物との比較
Angiotensin-Converting Enzyme Inhibitors (ACEIs): Inhibit the conversion of angiotensin I to angiotensin II.
Angiotensin II Receptor Blockers (ARBs): Block the action of angiotensin II on its receptors.
Aldosterone Receptor Antagonists: Inhibit the effects of aldosterone.
Uniqueness: Renin inhibitors are unique in that they target the first and rate-limiting step of the RAAS, providing a more direct approach to reducing angiotensin II levels compared to ACEIs and ARBs .
特性
IUPAC Name |
6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRMFERKNRDUKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H87N15O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。